molecular formula C28H20N2O2 B15080578 N~1~,N~4~-di(1-naphthyl)terephthalamide

N~1~,N~4~-di(1-naphthyl)terephthalamide

Cat. No.: B15080578
M. Wt: 416.5 g/mol
InChI Key: ACUQMDLDGSVSSX-UHFFFAOYSA-N
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Description

N~1~,N~4~-di(1-naphthyl)terephthalamide is an organic compound that belongs to the class of terephthalamides It is characterized by the presence of two naphthyl groups attached to the nitrogen atoms of the terephthalamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~4~-di(1-naphthyl)terephthalamide typically involves the reaction of terephthaloyl chloride with 1-naphthylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for N1,N~4~-di(1-naphthyl)terephthalamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~4~-di(1-naphthyl)terephthalamide can undergo various chemical reactions, including:

    Oxidation: The naphthyl groups can be oxidized to form naphthoquinones.

    Reduction: The amide groups can be reduced to amines using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using halogens in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Naphthoquinones.

    Reduction: N1,N~4~-di(1-naphthyl)terephthalamine.

    Substitution: Nitro or halogenated derivatives of N1,N~4~-di(1-naphthyl)terephthalamide.

Scientific Research Applications

N~1~,N~4~-di(1-naphthyl)terephthalamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N1,N~4~-di(1-naphthyl)terephthalamide involves its ability to interact with various molecular targets through hydrogen bonding, π-π stacking, and van der Waals interactions. These interactions can influence the assembly of supramolecular structures and the formation of inclusion complexes . The compound’s aromatic rings and amide groups play a crucial role in these interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~,N~4~-di(1-naphthyl)terephthalamide is unique due to the presence of naphthyl groups, which impart distinct electronic and steric properties compared to pyridinyl or phenyl derivatives. These properties can enhance its performance in specific applications, such as the formation of stable MOFs and its use as a fluorescent probe.

Properties

Molecular Formula

C28H20N2O2

Molecular Weight

416.5 g/mol

IUPAC Name

1-N,4-N-dinaphthalen-1-ylbenzene-1,4-dicarboxamide

InChI

InChI=1S/C28H20N2O2/c31-27(29-25-13-5-9-19-7-1-3-11-23(19)25)21-15-17-22(18-16-21)28(32)30-26-14-6-10-20-8-2-4-12-24(20)26/h1-18H,(H,29,31)(H,30,32)

InChI Key

ACUQMDLDGSVSSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC=C(C=C3)C(=O)NC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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